Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate
Description
Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.Li/c1-3-12(4-2)6-5-9-11-8(7-15-9)10(13)14;/h7H,3-6H2,1-2H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXIZLHSCKNNOR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN(CC)CCC1=NC(=CS1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15LiN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate typically involves the reaction of 2-(diethylamino)ethylamine with 1,3-thiazole-4-carboxylic acid. The reaction is carried out in the presence of a suitable base, such as lithium hydroxide, to form the lithium salt of the compound. The reaction conditions usually involve heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate typically involves the reaction of 2-(diethylamino)ethylamine with 1,3-thiazole-4-carboxylic acid in the presence of lithium hydroxide. The reaction is generally conducted at elevated temperatures (80-100°C) to ensure complete conversion of reactants to the desired lithium salt product.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Can be reduced to thiazolidine derivatives.
- Substitution : Nucleophilic substitution reactions can occur, allowing for the replacement of lithium ions with other cations.
Biological Activities
This compound exhibits significant biological activities that make it a candidate for further research in medicinal applications.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, show promising antitumor properties. For instance, compounds derived from the thiazole scaffold have demonstrated moderate to high antiproliferative activity against various cancer cell lines, including colon, melanoma, renal, and breast cancer . In particular:
- Compound 8a , a derivative of the thiazole core, exhibited notable activity against multiple cancer types with IC50 values indicating effective inhibition of cell growth .
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology. The compound has been explored for its role in:
- Cytokine-mediated diseases : Its structure suggests it may act as an inhibitor for p38 MAP kinase and TNF-alpha production, which are critical in inflammatory responses .
- Antimicrobial activity : Preliminary studies suggest that thiazole derivatives may possess antibacterial and antifungal properties .
Case Studies and Research Findings
Several studies have provided insights into the applications and efficacy of this compound:
- Anticancer Research : A study highlighted that modified thiazoles can significantly inhibit tumor growth in xenograft models while exhibiting low toxicity towards normal cells .
- Inflammatory Diseases : Research indicates that compounds with thiazole structures can effectively modulate inflammatory pathways by acting on specific kinases involved in cytokine production .
Mechanism of Action
The mechanism of action of Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 1,3-thiazole-4-carboxylate: Similar structure but without the lithium ion.
2-(Dimethylamino)ethyl 1,3-thiazole-4-carboxylate: Similar structure with a dimethylamino group instead of a diethylamino group.
Lithium 2-(methylamino)ethyl 1,3-thiazole-4-carboxylate: Similar structure with a methylamino group instead of a diethylamino group.
Uniqueness
Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the lithium ion, which can enhance its solubility and reactivity compared to similar compounds. The diethylamino group also contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The lithium salt form enhances solubility and reactivity, making it suitable for various biological applications. The compound's structure is characterized by:
- Thiazole ring : Central to its biological activity.
- Diethylamino group : Contributes to its chemical properties.
- Carboxylate group : Enhances interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action involves:
- Enzyme Inhibition : The compound binds to specific enzymes in microbial cells, disrupting vital metabolic processes.
- Induction of Apoptosis : In certain microbial strains, it triggers apoptotic pathways, leading to cell death.
Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections caused by resistant pathogens .
Anticancer Activity
The anticancer properties of this compound have been extensively studied. The compound shows promise in:
- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of several cancer cell lines, including melanoma and breast cancer cells.
- Mechanisms of Action :
- Inducing apoptosis through activation of signaling pathways.
- Modulating cell cycle progression, particularly arresting cells in the G2/M phase.
In vitro studies reveal that the compound exhibits low cytotoxicity towards normal cells while effectively reducing the viability of cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the diethylamino group influence the compound's reactivity and selectivity towards biological targets.
- Comparison with Analogues : Compounds such as 2-(dimethylamino)ethyl 1,3-thiazole-4-carboxylate show differing biological activities due to steric effects and hydrophobicity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Thiazole Ring : Utilizing thioamide precursors.
- Lithiation : Introducing lithium to enhance solubility.
- Carboxylation : Adding carboxylate groups for increased interaction with biological systems.
These steps highlight the importance of reaction conditions in achieving desired product characteristics .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound against various tumor cell lines, results showed a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM). The compound demonstrated selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial activity against resistant bacterial strains. The study reported a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus. This suggests potential for development into a therapeutic agent for treating resistant infections .
Q & A
Q. What are the standard synthetic routes for preparing Lithium 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the ethyl ester precursor (e.g., ethyl 2-amino-1,3-thiazole-4-carboxylate) via condensation of thiourea derivatives with α-halo ketones or esters under reflux conditions in ethanol .
- Step 2 : Functionalization of the thiazole ring by introducing the diethylaminoethyl group via nucleophilic substitution or alkylation reactions, often using 2-(diethylamino)ethyl chloride in the presence of a base like potassium carbonate .
- Step 3 : Hydrolysis of the ethyl ester to the carboxylic acid using aqueous NaOH or LiOH, followed by neutralization with lithium hydroxide to yield the lithium salt .
Key Reagents : Ethyl chloroacetate, thiourea, 2-(diethylamino)ethyl chloride, LiOH.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the thiazole core, diethylaminoethyl substituent, and carboxylate group. For example, the thiazole C4-carboxylate appears at ~165 ppm in 13C NMR .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (carboxylate, ~1650 cm⁻¹) and C-S (thiazole, ~680 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C10H16LiN3O2S) .
- Elemental Analysis : Confirms C, H, N, S, and Li content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can researchers analyze the compound’s interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) between the compound and immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- X-ray Crystallography : Resolves 3D binding modes, as demonstrated for structurally similar thiazole derivatives in complex with kinase domains .
- Molecular Docking : Computational tools like AutoDock Vina predict binding poses using crystal structures of target proteins (e.g., cyclooxygenase-2) .
Q. What computational methods are applied to study the compound’s reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Models reaction pathways (e.g., hydrolysis of the ethyl ester) and identifies transition states using Gaussian09 at the B3LYP/6-31G* level .
- Molecular Dynamics (MD) Simulations : Assesses solvation effects and stability in aqueous media (e.g., using GROMACS with TIP3P water models) .
- pKa Prediction : Tools like MarvinSketch estimate the acidity of the carboxylate group (~3.5–4.0), influencing salt formation and solubility .
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the diethylamino group with pyrrolidinyl or morpholino groups to modulate lipophilicity and blood-brain barrier penetration .
- Introduce electron-withdrawing groups (e.g., CF3) at the thiazole C5 position to enhance metabolic stability, as seen in analogs with improved half-lives .
- Key Data : A SAR table comparing IC50 values against related targets (e.g., acetylcholinesterase inhibition) can guide optimization .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal Validation : Confirm enzyme inhibition via fluorometric assays and cellular models (e.g., HEK293 cells overexpressing the target) .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve yield and reproducibility for thiazole ring formation, reducing side products .
- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale ester hydrolysis .
- Salt Screening : Test alternative counterions (e.g., sodium, potassium) if lithium salt crystallization is problematic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
